1-(4-Nitrophenethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenethyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H14N2O2. This compound features a cyclopropane ring attached to a phenethylamine moiety, which is further substituted with a nitro group at the para position. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenethyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitrophenethylamine and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a cyclopropanation catalyst like rhodium acetate.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent decomposition of the diazomethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclopropanation reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The cyclopropane ring can participate in substitution reactions, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Amines: Reduction of the nitro group yields primary amines.
Alcohols: Reduction of the nitro group can also yield alcohols.
Substituted Cyclopropanes: Substitution reactions yield various substituted cyclopropane derivatives.
Scientific Research Applications
1-(4-Nitrophenethyl)cyclopropan-1-amine finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenethyl)cyclopropan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The nitro group and cyclopropane ring may play a role in modulating the activity of the compound, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Methyl-3-nitrophenyl)ethylcyclopropan-1-amine: Similar structure with a methyl group instead of a nitro group.
1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness: 1-(4-Nitrophenethyl)cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-1-3-10(4-2-9)13(14)15/h1-4H,5-8,12H2 |
InChI Key |
LJXKREZXALGHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.